1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione
Description
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a synthetic pyrrolidine-2,3-dione derivative characterized by a 4-chlorophenylmethyl substitution at the nitrogen atom of the pyrrolidine-2,3-dione core. Pyrrolidine-2,3-diones are heterocyclic compounds with a five-membered ring containing two ketone groups at positions 2 and 2. The 4-chlorophenyl group introduces electronic and steric effects that influence the compound’s physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H10ClNO2 |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C11H10ClNO2/c12-9-3-1-8(2-4-9)7-13-6-5-10(14)11(13)15/h1-4H,5-7H2 |
InChI Key |
JECUNLWZPKSOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and pyrrolidine-2,3-dione.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as sodium hydride or potassium carbonate is used to deprotonate the pyrrolidine-2,3-dione, making it nucleophilic.
Nucleophilic Substitution: The deprotonated pyrrolidine-2,3-dione reacts with 4-chlorobenzyl chloride in a nucleophilic substitution reaction to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a heterocyclic compound with a pyrrolidine ring substituted with a 4-chlorophenylmethyl group. It has diverse applications in scientific research, including medicinal chemistry, material science, and biological studies.
Scientific Research Applications
- Medicinal Chemistry This compound is investigated as a potential pharmacophore in drug design, especially for its anticonvulsant and anti-inflammatory properties. Pyrrolidine derivatives, generally, are widely used by medicinal chemists to create novel compounds [2, 3].
- Material Science It serves as a building block in the synthesis of advanced materials, such as polymers and nanomaterials.
- Biological Studies The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
- Industrial Applications It is used in the development of specialty chemicals and intermediates for various industrial processes.
Additional Biological Activities
Beyond antibacterial properties, this compound has shown potential in other areas:
- Anticancer Activity Preliminary studies indicate that derivatives of pyrrolidine-2,3-diones may exhibit cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and managing urea levels.
Case Studies
- Case Study on Staphylococcus aureus A derivative structurally similar to this compound demonstrated an MIC value of 3.125 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential comparable to traditional antibiotics like ciprofloxacin.
- In Vitro Evaluation In vitro assays have shown that modifications to the pyrrolidine structure can enhance or diminish biological activity. For example, compounds with specific substitutions exhibited improved stability and binding affinity in enzyme inhibition assays.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with neuronal voltage-sensitive sodium channels and L-type calcium channels, which are crucial for its anticonvulsant activity.
Pathways Involved: It modulates the activity of these channels, leading to altered neuronal excitability and reduced seizure activity.
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: Substituents significantly affect melting points. For instance: 4bd (5ʺ-chloro-4’-(4-chlorophenyl)-pyrrolidine-2,3-dione derivative): Melting point = 253.4–254.1 °C . 4ab (4’-dimethylaminophenyl analog): Melting point = 214.4–215.8 °C . The higher melting point of 4bd underscores the role of chloro substituents in enhancing crystalline stability via halogen bonding.
Aqueous Solubility :
Unnatural pyrrolidine-2,3-diones with hydrophobic groups (e.g., 4-chlorophenyl) exhibit low solubility, limiting in vivo applications. Modifications with polar moieties (e.g., hydroxyl, carboxyl) improve solubility but may reduce potency .
Comparative Data Table
Key Insights and Limitations
- Strengths of 4-Chlorophenyl Substitution :
The 4-chlorophenyl group enhances enzyme inhibition and antimicrobial activity through electronegativity and hydrophobic interactions. Its analogs show promise in targeting bacterial proteins (e.g., PBP3) and cholinesterases . - Structural optimization (e.g., adding solubilizing groups) is needed .
Biological Activity
1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione is a compound of significant interest in medicinal chemistry due to its unique structure and diverse biological activities. Characterized by the molecular formula C12H12ClN2O2, it features a pyrrolidine ring with two carbonyl groups at positions 2 and 3, contributing to its electrophilic nature and potential for various biological interactions.
Antibacterial Activity
One of the most notable biological activities of this compound is its antibacterial properties. Research indicates that this compound acts as an inhibitor of Penicillin-Binding Protein 3 (PBP3), a crucial enzyme in bacterial cell wall synthesis. This inhibition is particularly relevant in the context of developing new antibiotics against multidrug-resistant bacterial strains.
Comparative Antibacterial Efficacy
The antibacterial activity of this compound was evaluated against various bacterial strains. The results demonstrate moderate to strong activity, as summarized in the following table:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Salmonella typhi | Moderate activity | |
| Bacillus subtilis | Strong activity |
The mechanism by which this compound exerts its antibacterial effects involves the disruption of bacterial cell wall synthesis through PBP3 inhibition. This process leads to cell lysis and death in susceptible bacteria. Additionally, the compound's electrophilic carbonyl groups can participate in nucleophilic addition reactions, enhancing its reactivity with biological targets.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine-2,3-diones is influenced by structural modifications. Variations in substituents on the phenyl ring significantly affect binding affinity and inhibitory potency against target proteins. For instance, compounds with different halogen substitutions exhibit distinct antibacterial profiles:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)methylpyrrolidine-2,3-dione | Fluorine substitution | Different antibacterial activity profiles |
| 1-(3-Chlorophenyl)methylpyrrolidine-2,3-dione | Chlorine at position 3 | Potentially different binding interactions |
| 1-(4-Bromophenyl)methylpyrrolidine-2,3-dione | Bromine substitution | Enhanced lipophilicity |
| 1-(4-Methylphenyl)methylpyrrolidine-2,3-dione | Methyl group instead of halogen | Altered pharmacokinetic properties |
Additional Biological Activities
Beyond antibacterial properties, this compound has shown potential in other areas:
- Anticancer Activity : Preliminary studies indicate that derivatives of pyrrolidine-2,3-diones may exhibit cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and urease, indicating potential applications in treating neurological disorders and managing urea levels .
Case Studies
Recent studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Staphylococcus aureus : A derivative structurally similar to this compound demonstrated an MIC value of 3.125 μg/mL against Staphylococcus aureus, suggesting strong antibacterial potential comparable to traditional antibiotics like ciprofloxacin .
- In Vitro Evaluation : In vitro assays have shown that modifications to the pyrrolidine structure can enhance or diminish biological activity. For example, compounds with specific substitutions exhibited improved stability and binding affinity in enzyme inhibition assays .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-[(4-Chlorophenyl)methyl]pyrrolidine-2,3-dione in a laboratory setting?
- Methodological Answer : Synthesis typically involves coupling 4-chlorobenzyl halides with pyrrolidine-2,3-dione precursors under basic conditions (e.g., NaOH in dichloromethane). Critical parameters include reaction temperature (20–25°C), stoichiometric ratios (1:1.2 for precursor:halide), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Yield optimization requires careful control of moisture and oxygen levels to avoid side reactions .
- Data Insight : Reported yields range from 34% to 65%, influenced by substituent electronic effects and steric hindrance .
Q. How can researchers characterize the structure of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.4–7.6 ppm for 4-chlorophenyl), pyrrolidine-dione carbonyls (δ 170–175 ppm), and methylene bridges (δ 4.5–5.0 ppm). Discrepancies in splitting patterns may indicate conformational isomerism .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 264.08 (calculated) with <2 ppm error .
- Validation : Cross-referencing with crystallographic data (e.g., bond angles from X-ray diffraction) ensures structural accuracy .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles (P280).
- Ventilation : Conduct reactions in fume hoods (P281) to avoid inhalation (H333).
- Waste Disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental contamination (P501) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. Use ICReDD’s feedback loop:
Screen potential catalysts (e.g., Pd/Cu) via in silico ligand-binding energy analysis.
Validate computationally predicted conditions (e.g., solvent polarity, temperature) experimentally.
Refine models using experimental kinetic data .
- Case Study : Optimizing Suzuki-Miyaura couplings for similar aryl-pyrrolidine derivatives reduced trial-and-error by 40% .
Q. What strategies resolve discrepancies in spectroscopic data between different synthesis batches?
- Methodological Answer :
- Statistical Analysis : Use Design of Experiments (DoE) to identify confounding variables (e.g., trace moisture, catalyst aging). Full factorial designs (2ⁿ) isolate factors affecting NMR peak broadening .
- Comparative Analysis : Overlay ¹³C NMR spectra from multiple batches to detect impurities (e.g., unreacted carbonyl groups at δ 190–200 ppm) .
Q. What role does the chlorophenyl group play in the compound’s reactivity and stability?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Cl substituent enhances electrophilicity at the methylene bridge, facilitating nucleophilic attacks (e.g., in SN2 reactions).
- Stability Studies : Accelerated degradation tests (40°C, 75% RH) reveal hydrolytic susceptibility at the dione moiety, requiring anhydrous storage (P403) .
Q. How to design experiments to study the compound’s stability under various conditions?
- Methodological Answer :
- DoE Framework :
- Factors : pH (3–9), temperature (25–60°C), light exposure.
- Response Variables : Degradation rate (HPLC), color change.
- Advanced Analytics : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed dione or Cl⁻ release) .
Q. What advanced techniques elucidate the reaction mechanisms of this compound in catalytic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
